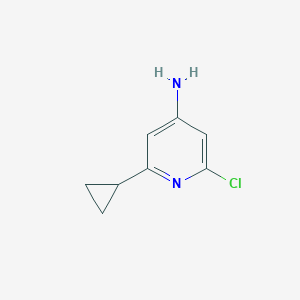![molecular formula C11H18N2O2 B13584254 1-[(Tert-butoxy)carbonyl]-3-isocyanopiperidine](/img/structure/B13584254.png)
1-[(Tert-butoxy)carbonyl]-3-isocyanopiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Tert-butoxy)carbonyl]-3-isocyanopiperidine is a chemical compound with the molecular formula C11H18N2O2 and a molecular weight of 210.28 g/mol . This compound is commonly used in organic synthesis, particularly as a protecting group for amines due to its stability under various reaction conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-[(Tert-butoxy)carbonyl]-3-isocyanopiperidine can be synthesized through the reaction of piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) . The reaction is typically carried out in a solvent like tetrahydrofuran (THF) or acetonitrile (MeCN) at ambient temperature .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency, versatility, and sustainability of the process compared to traditional batch methods .
Analyse Des Réactions Chimiques
Types of Reactions
1-[(Tert-butoxy)carbonyl]-3-isocyanopiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to remove the Boc protecting group, yielding the free amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isocyanate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like trifluoroacetic acid (TFA) for deprotection, and bases like sodium hydroxide for protection reactions . The reactions are typically carried out in solvents such as dichloromethane (DCM) or methanol .
Major Products Formed
The major products formed from these reactions include the free amine after deprotection and various substituted derivatives depending on the nucleophiles used in substitution reactions .
Applications De Recherche Scientifique
1-[(Tert-butoxy)carbonyl]-3-isocyanopiperidine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-[(Tert-butoxy)carbonyl]-3-isocyanopiperidine involves the formation of a stable carbamate linkage with amines, protecting them from unwanted reactions . The Boc group can be selectively removed under acidic conditions, regenerating the free amine . This selective protection and deprotection mechanism is crucial in multi-step organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyloxycarbonyl (Boc) protected compounds: These include various Boc-protected amino acids and peptides.
N-tert-Butoxycarbonyl anhydride: Used in similar protection reactions.
tert-Butyloxycarbonyl L-His (Trt)-Aib-OH: Another Boc-protected compound used in peptide synthesis.
Uniqueness
1-[(Tert-butoxy)carbonyl]-3-isocyanopiperidine is unique due to its specific structure, which combines the Boc protecting group with an isocyanopiperidine moiety. This combination provides stability and reactivity, making it a valuable tool in organic synthesis .
Propriétés
Formule moléculaire |
C11H18N2O2 |
|---|---|
Poids moléculaire |
210.27 g/mol |
Nom IUPAC |
tert-butyl 3-isocyanopiperidine-1-carboxylate |
InChI |
InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13-7-5-6-9(8-13)12-4/h9H,5-8H2,1-3H3 |
Clé InChI |
ZJTPXLKZTWUFQN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCC(C1)[N+]#[C-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


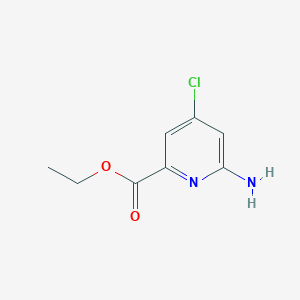
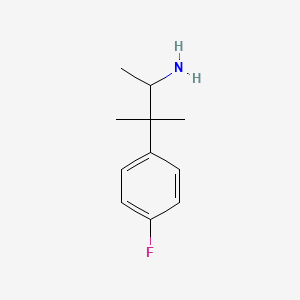

![N-[2-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]oxyethyl]-3-(3-hydroxypropoxy)propanamide](/img/structure/B13584200.png)
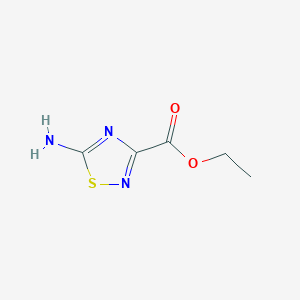
![tert-butylN-[(2-cyanoethyl)[(pyridin-3-yl)methyl]sulfamoyl]carbamate](/img/structure/B13584211.png)
![tert-butyl N-{2-[(azetidin-3-yl)formamido]ethyl}carbamate](/img/structure/B13584213.png)

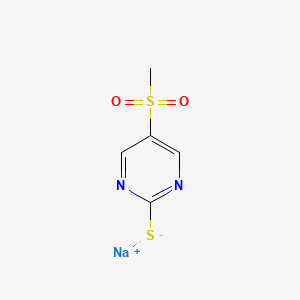
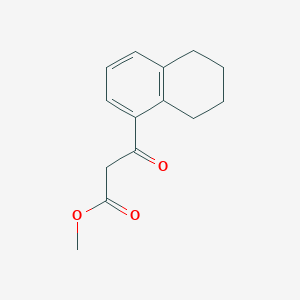
![4-[3-(trifluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B13584238.png)
